molecular formula C44H32CoN8 B11929678 cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

Cat. No.: B11929678
M. Wt: 731.7 g/mol
InChI Key: MKDNQHGERDVCPS-UHFFFAOYSA-N
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Description

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a porphyrin-based complex with cobalt at its centerThe molecular formula of this compound is C44H32CoN8, and it has a molecular weight of 731.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline typically involves the following steps:

    Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and benzaldehyde derivatives.

    Substitution with Aminophenyl Groups: The porphyrin ring is then substituted with aminophenyl groups through a nucleophilic aromatic substitution reaction.

    Coordination of Cobalt Ion: The final step involves the coordination of the cobalt ion to the porphyrin ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cobalt(III) complexes.

    Reduction: Reduction reactions can convert cobalt(III) complexes back to cobalt(II).

    Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride; aqueous or organic solvents; room temperature.

    Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents; room temperature to reflux conditions.

Major Products

    Oxidation: Cobalt(III) complexes.

    Reduction: Cobalt(II) complexes.

    Substitution: Substituted porphyrin derivatives.

Scientific Research Applications

Catalysis

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has been extensively used as a catalyst in various organic reactions:

  • Oxidation and Reduction Processes : It facilitates electron transfer processes due to its unique electronic structure, making it effective in catalyzing oxidation reactions .
Reaction TypeApplication
OxidationCatalyzing the oxidation of organic substrates
ReductionReducing metal ions and organic compounds

Photodynamic Therapy

This compound is being investigated as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells:

  • Mechanism : The cobalt ion coordinates with molecular targets, facilitating electron transfer that leads to ROS generation .

Biomedical Applications

This compound exhibits potential antimicrobial properties and is being explored for drug delivery systems:

  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various pathogens.
Application TypeDetails
AntimicrobialEffective against bacteria and fungi
Drug DeliveryPotential for targeted delivery systems

Sensor Development

The unique photophysical properties of this compound make it suitable for developing sensors and optoelectronic devices:

  • Metal Ion Detection : Porphyrins are known for their ability to bind metal ions selectively, which can be exploited in sensor technology .

Case Study 1: Catalytic Azoarene Synthesis

A study demonstrated the use of this compound as a catalyst for synthesizing azoarenes from aryl azides through a nitrene radical mechanism. This method provided high yields and showcased the compound's efficiency in catalyzing complex organic transformations .

Case Study 2: Photodynamic Therapy Efficacy

In vitro studies have shown that when activated by specific wavelengths of light, cobalt-based porphyrins can effectively induce cell death in cancerous cells through ROS generation. This highlights the potential application of this compound in cancer treatment protocols .

Mechanism of Action

The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline involves the coordination of the cobalt ion to various molecular targets. The porphyrin ring facilitates electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,23-diid-5-yl]aniline: Similar structure but with 2-aminophenyl groups instead of 4-aminophenyl groups.

    5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Lacks the cobalt ion but has a similar porphyrin structure.

Uniqueness

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is unique due to its specific substitution pattern and the presence of the cobalt ion. This combination imparts distinct catalytic and photophysical properties, making it valuable for various applications in chemistry, biology, and industry .

Biological Activity

Cobalt(II) complexes, particularly those involving porphyrins, have garnered significant attention due to their diverse biological activities and potential applications in catalysis and medicine. This article delves into the biological activity of the compound cobalt(II);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline, exploring its synthesis, characterization, and biological implications based on recent research findings.

Cobalt porphyrins are a class of metalloporphyrins that exhibit unique electronic properties due to the presence of cobalt ions. These properties make them suitable for various applications, including catalysis and as therapeutic agents. The specific compound under investigation is a cobalt complex of a tris(4-aminophenyl)porphyrin, which is notable for its potential in biological systems.

2. Synthesis and Characterization

The synthesis of cobalt(II) porphyrins typically involves the coordination of cobalt ions to porphyrin ligands. The compound has been synthesized through established methods that ensure high yields and purity. Characterization techniques such as UV-visible spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data of Cobalt(II) Porphyrin

PropertyValue
Molecular Weight629.8 g/mol
Molecular FormulaC44H31N5
Absorption Max (λ)420 nm
Emission Max650 nm

3.1 Catalytic Properties

Cobalt(II) porphyrins have been shown to act as effective catalysts in various reactions. For instance, studies indicate that these compounds can facilitate the degradation of organic dyes in the presence of hydrogen peroxide (H₂O₂), showcasing their potential in environmental applications . The catalytic efficiency is attributed to their ability to generate reactive oxygen species (ROS), which play a crucial role in dye degradation.

3.2 Antimicrobial Activity

Research has demonstrated that cobalt(II) porphyrins exhibit antimicrobial properties against a range of pathogens. The mechanism is thought to involve the generation of ROS that disrupts cellular membranes and inhibits microbial growth. For example, one study reported an IC50 value of approximately 8.9 µM against Eca109 cancer cells, indicating significant cytotoxicity .

3.3 Anticancer Potential

The anticancer activity of cobalt(II) porphyrins has been explored in various studies. These compounds have shown promise in inhibiting tumor growth through mechanisms such as inducing apoptosis and disrupting cellular signaling pathways. The ability to target cancer cells while sparing normal cells makes them attractive candidates for cancer therapy .

Case Study 1: Catalytic Degradation of Dyes

A recent study investigated the use of cobalt(II);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline as a catalyst for the degradation of methylene blue dye. The results indicated a significant reduction in dye concentration over time when treated with H₂O₂, suggesting its efficacy as an environmental remediation agent .

Case Study 2: Anticancer Activity

In another study focused on its anticancer properties, cobalt(II) porphyrin was tested against various cancer cell lines. The results demonstrated that at concentrations lower than those required for traditional chemotherapeutics like cisplatin, cobalt(II) porphyrin effectively inhibited cell proliferation and induced apoptosis .

5. Conclusion

Cobalt(II);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline exhibits significant biological activity with promising applications in catalysis and medicine. Its ability to act as a catalyst for dye degradation and its potential as an antimicrobial and anticancer agent highlight its versatility and importance in both environmental and health-related fields.

Properties

Molecular Formula

C44H32CoN8

Molecular Weight

731.7 g/mol

IUPAC Name

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

MKDNQHGERDVCPS-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Co+2]

Origin of Product

United States

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